molecular formula C15H13FO4 B6402310 2-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid CAS No. 1261977-45-0

2-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6402310
CAS No.: 1261977-45-0
M. Wt: 276.26 g/mol
InChI Key: BSVNPEDAPLTDLJ-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with fluoro and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The fluoro group can be reduced under specific conditions to form a hydrogenated product.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-Fluoro-3-methoxyphenylboronic acid
  • 2-Fluoro-3-methoxybenzeneboronic acid
  • 3-Fluoro-2-methoxyphenylboronic acid

Comparison: 2-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid is unique due to the presence of both fluoro and methoxy groups on the benzoic acid core. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-9-6-7-10(12(8-9)15(17)18)11-4-3-5-13(20-2)14(11)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVNPEDAPLTDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C(=CC=C2)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690083
Record name 2'-Fluoro-3',4-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-45-0
Record name 2'-Fluoro-3',4-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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